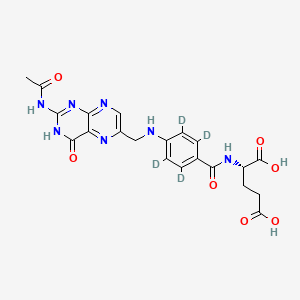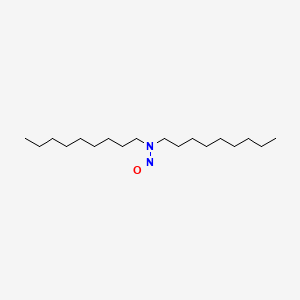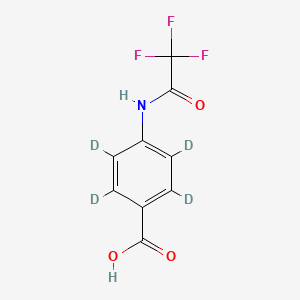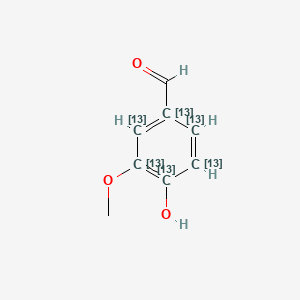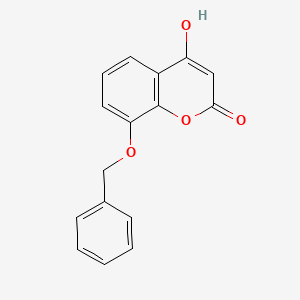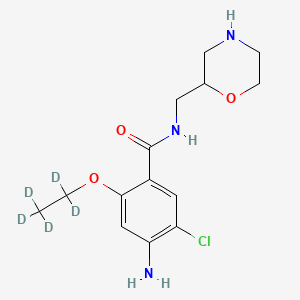
(2,3-ジメチルフェニル)(1-トリチル-1H-イミダゾール-5-イル)メタノン
概要
説明
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. It is known for its applications in synthetic chemistry and its role as an intermediate in the preparation of various biologically active molecules.
科学的研究の応用
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is involved in the preparation of drugs that target specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
“(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone” is widely used in the pharmaceutical field as a drug intermediate and raw material for organic synthesis . It has anti-inflammatory, antitumor, and antibacterial pharmacological activities . As such, it holds promise for the development of new therapeutic interventions.
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties . They have been found to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction and resulting changes would depend on the specific target and the structure of the imidazole derivative.
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Given the diverse biological activities of imidazole derivatives, it can be inferred that they likely have a wide range of molecular and cellular effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
生化学分析
Biochemical Properties
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By modulating this pathway, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can impact cell growth and apoptosis. Furthermore, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding to the active site. Additionally, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage or disruption of normal cellular function. The threshold for these effects can vary depending on the specific animal model and the route of administration .
Metabolic Pathways
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The interaction with these enzymes can also affect the metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone typically involves the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with 2,3-dimethylphenylmagnesium bromide. This Grignard reaction forms a tertiary alcohol, which is then oxidized using manganese dioxide to yield the desired methanone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol intermediate can be oxidized to form the methanone.
Reduction: The methanone can be reduced back to the alcohol under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of the tertiary alcohol to the methanone.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the methanone.
Substitution: Various electrophiles can be used for substitution reactions on the aromatic rings.
Major Products
The major products formed from these reactions include the methanone itself, the tertiary alcohol intermediate, and various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Medetomidine: A compound with a similar imidazole structure, used as an α2-adrenoceptor agonist.
Dexmedetomidine: The S-enantiomer of medetomidine, used as a sedative and analgesic.
Uniqueness
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is unique due to its specific combination of aromatic and heterocyclic structures, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in synthetic chemistry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone involves the reaction of 2,3-dimethylbenzoyl chloride with 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base to form the intermediate product, which is then treated with a reducing agent to obtain the final compound.", "Starting Materials": ["2,3-dimethylbenzoyl chloride", "1-trityl-1H-imidazole-4-carbaldehyde", "base", "reducing agent"], "Reaction": ["Step 1: 2,3-dimethylbenzoyl chloride is added to a solution of 1-trityl-1H-imidazole-4-carbaldehyde in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the intermediate product is formed.", "Step 3: The intermediate product is then treated with a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final compound, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone." ] } | |
CAS番号 |
176721-02-1 |
分子式 |
C31H26N2O |
分子量 |
442.5 g/mol |
IUPAC名 |
(2,3-dimethylphenyl)-(1-tritylimidazol-4-yl)methanone |
InChI |
InChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3 |
InChIキー |
ZXHLCLMKNSXZEJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
